trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl
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Overview
Description
trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl is a complex organic compound with potential neuroleptic properties. This compound is part of a series of hexahydro[1,4]oxazino[3,4-a]isoquinolines, which have been studied for their pharmacological effects, particularly in the context of neuroleptic activity .
Preparation Methods
The synthesis of trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl involves several steps. The synthetic route typically includes the formation of the oxazinoisoquinoline core, followed by the introduction of the diethyl and dimethoxy groups. The final step involves the formation of the monohydrochloride salt. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl has been studied extensively for its potential neuroleptic properties. It has shown activity in various animal models, including the Sidman avoidance test in gerbils. The compound has also been evaluated for its potential as a ligand for the vesicular monoamine transporter, making it a candidate for drug development in the treatment of neurological disorders .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the brain. It is believed to exert its neuroleptic effects by modulating the activity of neurotransmitters, particularly dopamine. The compound’s structure allows it to bind to the vesicular monoamine transporter, thereby influencing the release and reuptake of neurotransmitters .
Comparison with Similar Compounds
Similar compounds in this series include other hexahydro[1,4]oxazino[3,4-a]isoquinolines with varying substituents. These compounds have been studied for their neuroleptic properties, but the trans- configuration of trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl has shown unique activity in certain tests. Other similar compounds include cis-configured analogues, which have been found to be less active as neuroleptics .
Properties
CAS No. |
67069-38-9 |
---|---|
Molecular Formula |
C19H29ClN2O4 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(3S,11bR)-N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-[1,4]oxazino[3,4-a]isoquinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-5-20(6-2)19(22)18-11-21-8-7-13-9-16(23-3)17(24-4)10-14(13)15(21)12-25-18;/h9-10,15,18H,5-8,11-12H2,1-4H3;1H/t15-,18-;/m0./s1 |
InChI Key |
VIGXKNOJZWAKGH-NKGQWRHHSA-N |
SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CO1)OC)OC.Cl |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CO1)OC)OC.Cl |
Canonical SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CO1)OC)OC.Cl |
Synonyms |
GPA 2640 GPA 2640 monohydrochloride GPA 2640, (cis)-isomer GPA 2640, (trans)-isomer GPA 2640, trans-(+)-isomer GPA 2640, trans-(-)-isomer GPA-2640 N,N-diethyl-3-carboxamido-9,10-dimethoxy-1,3,4,5,7,11b-hexahydro(1,4)oxazino(3,4-a)isoquinoline hydrochloride |
Origin of Product |
United States |
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